molecular formula C14H18FNO4S B2511689 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(4-fluorophenoxy)acetamide CAS No. 874788-46-2

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(4-fluorophenoxy)acetamide

Cat. No.: B2511689
CAS No.: 874788-46-2
M. Wt: 315.36
InChI Key: JWWCFOFDQIVORV-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(4-fluorophenoxy)acetamide: is a versatile chemical compound used in various scientific research fields. Its unique structure, which includes a thiolane ring and a fluorophenoxy group, makes it valuable for applications in drug discovery, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(4-fluorophenoxy)acetamide typically involves the reaction of 4-fluorophenol with ethyl bromoacetate to form an intermediate, which is then reacted with thiolane-3-thione under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(4-fluorophenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(4-fluorophenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its fluorophenoxy group may interact with hydrophobic pockets in proteins, while the thiolane ring can form covalent bonds with nucleophilic residues.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(4-fluorophenoxy)-N-(2-methylpropyl)acetamide
  • N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4,5-triethoxy-N-methylbenzamide

Uniqueness

Compared to similar compounds, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(4-fluorophenoxy)acetamide stands out due to its unique combination of a thiolane ring and a fluorophenoxy group. This structural feature enhances its reactivity and potential for diverse applications in scientific research.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4S/c1-2-16(12-7-8-21(18,19)10-12)14(17)9-20-13-5-3-11(15)4-6-13/h3-6,12H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWCFOFDQIVORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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